molecular formula C10H16N2 B13212381 3-(1-Methyl-1H-pyrrol-2-YL)piperidine

3-(1-Methyl-1H-pyrrol-2-YL)piperidine

Cat. No.: B13212381
M. Wt: 164.25 g/mol
InChI Key: OMOCWISOHOZMKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole with piperidine under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-YL)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-YL)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrrol-2-YL)piperidine is unique due to its specific ring structure, which combines features of both pyrrole and piperidine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(1-Methyl-1H-pyrrol-2-YL)piperidine is an organic compound notable for its unique structural features, combining a piperidine ring with a 1-methyl-1H-pyrrole group. This compound has garnered interest in various fields of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11_{11}H16_{16}N2_2, with a molecular weight of approximately 164.25 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential for this derivative.
  • Antimalarial Properties : Structure-activity relationship studies indicate that modifications to pyrrole and piperidine structures can enhance antimalarial activity against Plasmodium falciparum .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with dopamine receptors, which may imply potential effects on neurological conditions .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with key biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Antimalarial Activity

A study focused on pyrrole derivatives demonstrated the potential of structurally related compounds to inhibit Plasmodium falciparum. For instance:

CompoundEC50 (μM)SelectivityComments
TDR325700.047HighEffective against resistant strains
This compoundTBDTBDUnder investigation

This study highlighted the importance of structural modifications in enhancing potency and selectivity against malaria parasites .

Neuropharmacological Studies

In another investigation into dopamine receptor interactions, compounds similar to this compound were evaluated for their agonistic properties:

Compound IDD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
Compound A710 ± 15015,700 ± 3,000
This compoundTBDTBD

These findings suggest that the compound may have a selective profile that warrants further exploration in neuropharmacological contexts .

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine and pyrrole derivatives is crucial for optimizing their biological activity. Research has shown that specific substitutions on the piperidine ring can significantly alter the compound's efficacy and selectivity:

Modification TypeEffect on Activity
Alkyl substitutionsEnhanced potency
Aromatic ring replacementsAltered binding affinities
Functional group variationsChanges in metabolic stability

These insights guide future synthetic efforts aimed at developing more effective derivatives .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)piperidine

InChI

InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3,5,7,9,11H,2,4,6,8H2,1H3

InChI Key

OMOCWISOHOZMKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CCCNC2

Origin of Product

United States

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